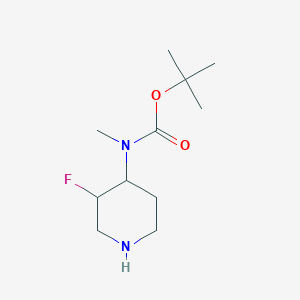

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

Description

Chemical Structure and Properties

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate (CAS: 1630907-22-0) is a fluorinated piperidine derivative featuring a tert-butyl carbamate group and an N-methyl substitution. Its molecular formula is C₁₁H₂₁FN₂O₂, with a molecular weight of 232.3 g/mol. The compound is characterized by high purity (≥97%) and stability under ambient storage conditions . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and neuroactive agents due to the fluorine atom's ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCKWWMMIKCCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is being investigated for its potential use in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the piperidine ring enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate can be better understood by comparing it to analogous piperidine and carbamate derivatives. Below is a detailed analysis:

Structural Analogues: Substituent Variations

Research Findings

- Thermodynamic Data : Crystallographic studies of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate () reveal torsional angles (e.g., C8–N7–C9–O10 = 178.8°) that influence conformational flexibility and binding kinetics .

Biological Activity

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate

- Molecular Formula : C11H21FN2O2

- Molecular Weight : 232.30 g/mol

- CAS Number : 2126144-21-4

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes involved in neurodegenerative processes. Studies indicate that compounds similar to this carbamate can inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathology of Alzheimer's disease.

Key Mechanisms:

- Acetylcholinesterase Inhibition : This compound has been shown to inhibit AChE, thereby increasing the levels of acetylcholine in synaptic clefts, which may enhance cholinergic neurotransmission.

- β-Secretase Inhibition : By inhibiting β-secretase, it may reduce the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer’s disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxic agents such as Aβ1-42. The compound has shown:

- Cell Viability Improvement : When astrocytes were exposed to Aβ1-42, the presence of this compound improved cell viability significantly compared to control groups .

- Cytokine Modulation : It reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in treated astrocytes, suggesting an anti-inflammatory effect .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models:

- Scopolamine-Induced Memory Impairment : In models where scopolamine was administered to induce memory deficits, this compound showed a moderate protective effect on cognitive functions, although results were not statistically significant compared to standard treatments like galantamine .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Neuroprotection Against Aβ Toxicity : A study demonstrated that related carbamates could protect neuronal cells from Aβ-induced toxicity through antioxidant mechanisms and modulation of inflammatory responses.

- Memory Enhancement in Animal Models : Research indicated that compounds with similar structures improved memory retention in rodents subjected to cognitive decline induced by neurotoxins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.